molecular formula C6H11N3O2 B2465702 Azidomethyl 2,2-dimethylpropanoate CAS No. 872700-68-0

Azidomethyl 2,2-dimethylpropanoate

Cat. No.: B2465702
CAS No.: 872700-68-0
M. Wt: 157.173
InChI Key: MEJGIRNNNFPMOX-UHFFFAOYSA-N
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Description

Azidomethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C₆H₁₁N₃O₂. It is known for its azide functional group, which imparts significant reactivity to the molecule. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material sciences .

Mechanism of Action

Mode of Action

The mode of action of azidomethyl 2,2-dimethylpropanoate involves interactions with its targets that lead to changes in cellular processes. For instance, it may act as an agonist or antagonist at certain receptors, or it may inhibit or enhance the activity of certain enzymes . The exact nature of these interactions and the resulting changes are complex and depend on a variety of factors, including the specific target, the concentration of this compound, and the cellular context .

Biochemical Pathways

This compound can affect various biochemical pathways. Depending on its specific targets, it may influence pathways involved in cell signaling, metabolism, or other cellular processes . The downstream effects of these changes can be diverse and may include alterations in cell growth, differentiation, or survival .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) properties . These properties can impact the bioavailability of this compound, influencing how much of the compound reaches its targets and how long it remains active in the body . Factors such as the route of administration, the formulation of the compound, and individual patient characteristics can all influence the pharmacokinetics of this compound .

Result of Action

The molecular and cellular effects of this compound’s action can be diverse, depending on its specific targets and the cellular context . These effects may include changes in gene expression, alterations in cellular signaling pathways, or effects on cell growth and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other molecules that can interact with this compound . Understanding these factors can be important for optimizing the use of this compound and for predicting its effects in different contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azidomethyl 2,2-dimethylpropanoate can be synthesized through the reaction of chloromethyl 2,2-dimethylpropanoate with sodium azide. This reaction typically occurs in an organic solvent such as dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The process involves careful handling of azide compounds due to their potential explosiveness and toxicity.

Chemical Reactions Analysis

Types of Reactions: Azidomethyl 2,2-dimethylpropanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Copper (I) catalysts: for Huisgen cycloaddition.

    Triphenylphosphine: for Staudinger reduction.

    Phosphines: for the Aza-Wittig reaction.

    Heat: for Curtius rearrangement.

Major Products:

    1,2,3-Triazoles: from Huisgen cycloaddition.

    Amines: from Staudinger reduction.

    Imines: from Aza-Wittig reaction.

    Isocyanates: from Curtius rearrangement.

Comparison with Similar Compounds

  • Phenyl azide
  • Benzyl azide
  • Ethyl azidoacetate

Comparison: Azidomethyl 2,2-dimethylpropanoate is unique due to its bulky tert-butyl ester group, which can influence its reactivity and steric properties. Compared to simpler azides like phenyl azide or benzyl azide, this compound may exhibit different reactivity patterns and selectivity in chemical reactions .

Properties

IUPAC Name

azidomethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2,3)5(10)11-4-8-9-7/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJGIRNNNFPMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872700-68-0
Record name 872700-68-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chloromethyl pivalate (1.93 ml, 12.9 mmol) and sodium azide (1.27 g, 19.3 mmol) were taken up in water (52 ml). The reaction mixture was heated to 90° C. for 22 hours. The reaction mixture was cooled to ambient temperature, and extracted with ethyl acetate three times. The organic layers were combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford the title compound.
Quantity
1.93 mL
Type
reactant
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Quantity
52 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Sodium azide (1.942 g, 29.9 mmol) was added to a suspension of chloromethyl pivalate (3.00 g, 19.92 mmol) in water (5 mL) and stirred vigorously at 90° C. for 16 h. The reaction mixture was diluted with water (20 mL) and EtOAc (20 ml). The organic layer was washed with brine, dried (Na2SO4) and concentrated to afford azidomethyl pivalate as a liquid (2 g, 64% yield). 1H NMR (400 MHz, Acetone-d6): δ 5.23 (s, 2H), 1.22 (s, 9H).
Quantity
1.942 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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